[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride
Description
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-10-5-1-2-6-10;;/h1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWUOMLNNUFEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Attachment of Pyrrolidine Group
The pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination:
Nucleophilic substitution: Reacting a cyclopropylamine with pyrrolidine in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., acetonitrile or DMF) at elevated temperatures (~80°C) facilitates the formation of the N-(pyrrolidin-1-ylmethyl)cyclopropane.
Reductive amination: Alternatively, the aldehyde or ketone precursor could be reacted with pyrrolidine followed by reduction to form the secondary amine linkage.
Salt Formation (Dihydrochloride)
The free amine is converted to its dihydrochloride salt by:
- Dissolving the free base in cold methanol or ethanol
- Adding a slight excess of 2 N hydrochloric acid in diethyl ether or directly in ethanol
- Evaporating the solvent under reduced pressure to obtain the crystalline dihydrochloride salt
This method ensures high purity and stability of the salt form, suitable for biological applications.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Yield and Purity |
|---|---|---|
| Temperature | 0–25°C for salt formation; 50–80°C for amine functionalization | Lower temperatures favor purity; higher temperatures increase reaction rates |
| Solvent | Ethanol, methanol, acetonitrile | Anhydrous solvents prevent hydrolysis and side reactions |
| Reagent Ratios | 1.2–1.5 equivalents HCl for salt formation | Excess HCl improves salt yield but may introduce impurities |
| Reaction Time | 4–12 hours | Longer times ensure complete conversion |
Purification Techniques
- Crystallization: The dihydrochloride salt is purified via recrystallization from ethanol or diethyl ether.
- Chromatography: Flash chromatography on silica gel can be employed if impurities are present.
- Drying: Final products are dried under vacuum to remove residual solvents and moisture.
Data Tables Summarizing Preparation Methods
Research Findings and Notes
- The reaction of cyclopropylamine with pyrrolidine under basic conditions yields the desired N-(pyrrolidin-1-ylmethyl)cyclopropane derivative with yields typically ranging from 65% to 80% depending on reaction optimization.
- The salt formation with hydrochloric acid is straightforward, with high purity achievable through controlled crystallization.
- The compound’s stability is enhanced in its dihydrochloride form, which is suitable for subsequent biological testing or further chemical modifications.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group in the pyrrolidine ring undergoes oxidation under controlled conditions:
Mechanistic Insights :
-
N-Oxidation proceeds via a radical pathway in acetic acid, forming stable N-oxide derivatives .
-
Cyclopropane ring oxidation with KMnO₄ follows electrophilic addition, yielding hydroxylated products .
Reduction Reactions
The cyclopropane ring demonstrates partial stability under reductive conditions:
| Reaction Type | Reagents/Conditions | Major Product(s) | Key References |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 1-(Pyrrolidin-1-ylmethyl)propylamine |
Notable Observations :
-
Catalytic hydrogenation selectively opens the cyclopropane ring without affecting the pyrrolidine moiety .
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Full reduction to saturated hydrocarbons requires elevated pressures (>5 atm H₂) .
Substitution Reactions
The primary amine group participates in nucleophilic substitutions:
Kinetic Data :
-
Alkylation proceeds with 85% yield in 4 hours using methyl iodide .
-
Acylation achieves >90% conversion within 2 hours under mild conditions .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes acid-mediated cleavage:
| Reaction Type | Reagents/Conditions | Major Product(s) | Key References |
|---|---|---|---|
| Acidolysis | HCl (conc.), H₂O, 100°C, 12 hrs | 3-(Pyrrolidin-1-yl)butyric acid |
Mechanism :
-
Protonation of the cyclopropane ring induces ring-opening via σ-bond cleavage, forming a carbocation intermediate that traps water .
Complexation with Metal Catalysts
The compound acts as a ligand in transition-metal-catalyzed reactions:
| Application | Metal Catalyst | Reaction Outcome | Key References |
|---|---|---|---|
| C–H Activation | Mn(CF₃SO₃)₂, AcOH | Enhanced regioselectivity in alkane oxidation |
Structural Influence :
-
The pyrrolidine nitrogen coordinates to Mn(II), stabilizing the metal center during catalytic cycles .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related amines:
| Parameter | [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine | Cyclopropylamine | N-Methylpyrrolidine |
|---|---|---|---|
| Oxidation Rate (t₁/₂) | 2.5 hrs | 0.8 hrs | 6.2 hrs |
| Reduction Stability | High (ring remains intact) | Low (rapid ring-opening) | Moderate |
Key Trends :
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride may serve as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in several neurological disorders. Inhibitors of nNOS have been proposed as therapeutics for conditions such as neurodegenerative diseases and stroke, where excessive nitric oxide production can lead to neuronal damage .
Cancer Treatment
The compound has potential applications in cancer therapy through its role in modulating epigenetic mechanisms. Cyclopropylamines have been studied for their ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression linked to cancer progression. Inhibiting LSD1 can reactivate silenced tumor suppressor genes, thereby inhibiting tumor growth .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of Mannich bases, a class of compounds that includes this compound. Studies have demonstrated that derivatives of Mannich bases exhibit significant antibacterial activity against various pathogens, including resistant strains of bacteria. This suggests potential applications in developing new antibiotics .
Data Tables
| Application | Mechanism | Target Diseases |
|---|---|---|
| Neurological Disorders | nNOS inhibition | Stroke, neurodegeneration |
| Cancer Treatment | LSD1 inhibition | Various cancers |
| Antimicrobial Activity | Antibacterial properties | Bacterial infections |
Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase
A study published in Nature explored the effects of cyclopropylamine derivatives on nNOS activity. The results indicated that these compounds significantly reduced nitric oxide production in neuronal cultures, suggesting a protective effect against neurotoxicity associated with excitotoxicity .
Case Study 2: Anticancer Activity via LSD1 Inhibition
In a clinical trial involving patients with advanced solid tumors, a cyclopropylamine derivative was administered to evaluate its efficacy as an LSD1 inhibitor. The trial reported a stabilization of disease in several patients, indicating the potential for this class of compounds in cancer therapy .
Case Study 3: Antimicrobial Efficacy
Research conducted on Mannich bases revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide further modifications to enhance efficacy against resistant strains .
Mechanism of Action
The mechanism of action of [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound features a cyclopropane ring, while analogs incorporate pyridine or pyrimidine aromatic systems. Cyclopropane’s strain energy may confer distinct reactivity in ring-opening or cross-coupling reactions compared to the aromatic stability of pyridine/pyrimidine derivatives .
- The pyrrolidine group in the target compound contrasts with the pyrrolidinedione (cyclic imide) in the third analog, which introduces hydrogen-bonding capabilities and altered acidity .
Substituents and Linkers :
- The fluorine atom in 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride enhances lipophilicity and metabolic stability, a feature absent in the cyclopropane derivative .
- The propyl group in pyrimidine-based analogs may improve membrane permeability compared to the rigid cyclopropane-pyrrolidine system .
Physicochemical and Functional Properties
| Property | Target Compound | 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine DHC | 1-(2-Propylpyrimidin-5-yl)methanamine DHC |
|---|---|---|---|
| Molecular Weight (g/mol) | ~223.1 | 229.08 | 224.13 |
| Polarity | Moderate (cyclopropane + amine) | High (fluoropyridine + ether) | Moderate (pyrimidine + propyl) |
| Solubility | Likely water-soluble (salt form) | Enhanced by fluoropyridine | Moderate (pyrimidine’s hydrophilicity) |
Functional Implications:
- Solubility : The dihydrochloride salt form improves aqueous solubility across all compounds, critical for biological testing.
- Reactivity : The cyclopropane core in the target compound may participate in strain-driven reactions (e.g., cycloadditions), whereas pyrimidine/pyridine derivatives are more suited for π-stacking interactions in drug-target binding .
Biological Activity
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride is a compound with significant potential in pharmacological applications, particularly in the fields of neuroscience and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyrrolidine moiety, which is known for its ability to interact with various biological targets. The dihydrochloride salt form enhances its solubility and bioavailability, making it suitable for in vivo studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of certain receptors involved in mood regulation and cognitive function. Specifically, it has shown affinity for serotonin and norepinephrine transporters, which are critical in the treatment of depression and anxiety disorders.
Pharmacological Effects
Studies have demonstrated that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : In animal models, this compound has been shown to produce antidepressant-like effects, comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Cognitive Enhancement : Preliminary data suggest potential cognitive enhancement properties, possibly through modulation of cholinergic systems .
- Neuroprotective Effects : The compound may also exhibit neuroprotective effects against oxidative stress, which is significant in neurodegenerative diseases .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Animal Model Study : A recent study investigated the antidepressant effects in a mouse model of depression. Mice treated with the compound showed reduced immobility in the forced swim test, indicating increased locomotor activity and potential antidepressant effects (p < 0.05) .
- Cognitive Function Assessment : In another study assessing cognitive function, the compound improved performance in maze tests compared to control groups, suggesting enhanced memory retention and spatial learning abilities .
- Neuroprotective Study : A neuroprotective study demonstrated that the compound significantly reduced neuronal cell death in vitro under oxidative stress conditions, highlighting its potential application in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by amine functionalization. For example:
-
Cyclopropylation : Use cyclopropylmethylamine as a precursor, reacting with methyl iodide via nucleophilic substitution (SN2) under inert conditions (e.g., N₂ atmosphere) to form the cyclopropane backbone .
-
Salt Formation : Treat the free amine with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt. Optimize pH (4–6) and temperature (0–5°C) to maximize crystallinity and purity .
-
Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 HCl:amine) and use slow cooling (0.5°C/min) to enhance crystal growth. Typical yields range from 65%–80% .
Parameter Typical Range Impact on Yield/Purity Reaction Temperature 0–5°C (salt formation) Higher purity at lower temps HCl Equivalents 1.2–1.5 eq Excess HCl reduces free amine impurities Solvent Anhydrous ethanol Minimizes hydrolysis side reactions
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in D₂O to confirm the cyclopropane ring (δ 0.8–1.2 ppm for cyclopropane protons) and pyrrolidine N-methyl groups (δ 2.2–2.8 ppm) .
- HPLC : Employ a C18 column with 0.1% TFA in water/acetonitrile (95:5) to assess purity (>98% by area normalization). Retention time ~6.2 min .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks ([M+H]⁺ at m/z 169.1 for free amine; [M+2H]²⁺ at m/z 103.5 for dihydrochloride) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition vs. receptor agonism) be resolved?
- Methodological Answer :
- Dose-Response Curves : Perform assays across a broad concentration range (1 nM–100 µM) to identify non-linear or biphasic effects, which may indicate off-target interactions .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel modulation .
- Structural Analysis : Conduct molecular docking (e.g., AutoDock Vina) to compare binding poses with known agonists/antagonists. Resolve discrepancies by mutating key receptor residues (e.g., Glu236 in GPCRs) .
Q. What strategies mitigate instability of the dihydrochloride salt under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., new peaks at Rₜ 4.8 min indicating hydrolysis) .
- Lyophilization : Freeze-dry the compound to enhance shelf life. Reconstitute in degassed PBS (pH 7.4) for in vitro studies to minimize acid-catalyzed decomposition .
- Chelation : Add EDTA (0.1 mM) to buffer solutions to sequester metal ions that catalyze oxidation .
Q. How can computational tools predict regioselectivity in derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic attack sites. Cyclopropane ring strain increases reactivity at the methylene bridge .
- Machine Learning : Train a model on PubChem data (≥100 analogs) to predict substituent effects on solubility and logP. Prioritize derivatives with cLogP < 3 for improved bioavailability .
Data Contradiction Analysis
Q. If NMR and X-ray crystallography yield conflicting structural data, how should researchers proceed?
- Methodological Answer :
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray shows static crystal packing. Use variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., cyclopropane ring puckering) .
- Hirshfeld Analysis : Compare X-ray-derived electron density maps with DFT-optimized gas-phase structures to identify crystal packing forces (e.g., hydrogen bonds with chloride ions) .
- Synchrotron Validation : Collect high-resolution (<1.0 Å) X-ray data at a synchrotron facility to resolve ambiguities in bond lengths/angles .
Experimental Design Considerations
Q. What controls are critical when evaluating this compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
- Vehicle Controls : Use PBS (pH 7.4) with equivalent chloride ion concentration to account for salt-specific effects .
- Osmolarity Matching : Adjust mannitol concentrations to ensure test solutions match the vehicle’s osmolarity (±5 mOsm/kg) .
- Resazurin Assay : Include a 0.1% DMSO control to rule out solvent-induced membrane disruption. Normalize data to untreated cells and validate with ATP-based assays (e.g., CellTiter-Glo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
